3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-1-pyridin-3-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)7-10(12)9-5-4-6-13-8-9/h4-6,8,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKDKWYBQJERMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670518 | |

| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-41-9 | |

| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine chemical properties

An In-depth Technical Guide to 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic chemistry and drug discovery. As a chiral amine incorporating both a pyridine ring and a sterically demanding tert-butyl group, this compound presents a unique scaffold for developing novel chemical entities. This guide details its fundamental chemical identity, physicochemical properties, and predicted analytical characteristics. Furthermore, it outlines a plausible synthetic pathway and discusses its potential applications, grounded in the established roles of its core functional motifs in medicinal chemistry. The inclusion of exemplary experimental protocols for synthesis and quality control is intended to provide researchers with a practical framework for its utilization.

Compound Identification and Structure

This compound is a distinct chemical entity characterized by a pyridine ring attached to a butanamine chain at the first position, with a tert-butyl group at the third position. This substitution pattern creates a chiral center at the C1 position of the butane chain, making the compound exist as a racemate unless a stereospecific synthesis is employed.

-

IUPAC Name: 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine

-

SMILES: CC(C)(C)CC(C1=CN=CC=C1)N[1]

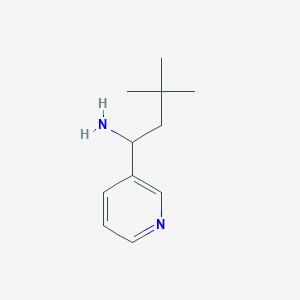

Below is a diagram representing the 2D chemical structure of the compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

The compound is classified as a heterocyclic building block, typically supplied as a reagent-grade solid for research purposes[2]. A summary of its core physicochemical properties is provided below. It is important to note that experimentally determined data such as melting point, boiling point, and solubility are not widely available in public literature, which is common for specialized research chemicals.

| Property | Value | Source |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |

| Physical Form | Solid (typical) | Inferred from use as a reagent |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from pyridine N and amine N) | Calculated |

| Rotatable Bonds | 3 | Calculated |

| Topological Polar Surface Area | 38.9 Ų | Calculated |

| logP (Predicted) | ~2.1-2.5 | Calculated (various methods) |

Predicted Analytical and Spectroscopic Profile

While empirical spectral data is not publicly cataloged, a detailed analytical profile can be predicted based on the molecule's structure. These predictions serve as a benchmark for researchers to verify the identity and purity of the compound upon synthesis or acquisition.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

-

Pyridine Region (δ 7.0-8.5 ppm): Four distinct signals corresponding to the protons on the pyridine ring. The proton at C2 will likely be the most downfield, followed by the C6, C4, and C5 protons, each showing characteristic coupling patterns (dd, dt, etc.).

-

Chiral Center (δ ~3.5-4.0 ppm): A multiplet (likely a triplet or dd) for the single proton on the chiral carbon (-CH(NH₂)-).

-

Methylene Protons (δ ~1.5-2.0 ppm): The two protons of the -CH₂- group are diastereotopic due to the adjacent chiral center. They will appear as two separate complex multiplets.

-

Amine Protons (δ ~1.0-2.5 ppm): A broad singlet corresponding to the two -NH₂ protons, which may exchange with D₂O.

-

tert-Butyl Protons (δ ~0.9 ppm): A sharp, strong singlet integrating to 9 protons.

-

-

¹³C NMR: The carbon spectrum should show 9 distinct signals (two carbons of the pyridine ring are chemically equivalent by symmetry).

-

Pyridine Carbons (δ 120-150 ppm): Five signals for the aromatic carbons.

-

Chiral Carbon (δ ~55-65 ppm): The signal for the carbon atom bonded to the amine group.

-

Methylene Carbon (δ ~45-55 ppm): The -CH₂- carbon.

-

Quaternary Carbon (δ ~30-35 ppm): The quaternary carbon of the tert-butyl group.

-

Methyl Carbons (δ ~25-30 ppm): A single, strong signal for the three equivalent methyl carbons of the tert-butyl group.

-

4.2 Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 179.29.

-

Fragmentation Pattern: Key fragmentation would likely involve the loss of the tert-butyl group ([M - 57]⁺) or the cleavage of the C-C bond adjacent to the pyridine ring, yielding characteristic fragments.

Synthesis and Reactivity

5.1 Plausible Synthetic Pathway: Reductive Amination

A robust and logical method for synthesizing this compound is through the reductive amination of a ketone precursor. This approach is a cornerstone of amine synthesis in medicinal chemistry due to its reliability and the commercial availability of starting materials.

The proposed two-step synthesis begins with the formation of the precursor ketone, 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one, followed by its conversion to the target amine.

Caption: Proposed synthetic workflow for the target compound.

5.2 Chemical Reactivity The reactivity of this molecule is governed by its two primary functional groups:

-

Primary Amine: The -NH₂ group is nucleophilic and basic. It can readily undergo acylation, alkylation, sulfonylation, and other standard amine reactions, making it an excellent handle for library synthesis and further functionalization.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. The ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.

Potential Applications and Pharmacological Context

As a "heterocyclic building block," this compound is not an end-product but a starting material for the synthesis of more complex molecules[2]. Its value lies in the combination of its structural features:

-

Pyridine Moiety: A privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. It often serves as a bioisostere for a phenyl ring but offers improved solubility and a key hydrogen bond acceptor site.

-

Chiral Primary Amine: Provides a crucial interaction point (hydrogen bonding, salt bridge formation) for binding to biological targets like enzymes and receptors. Its chirality allows for stereospecific interactions, which can be critical for efficacy and selectivity.

-

tert-Butyl Group: This bulky, lipophilic group can serve several purposes. It can act as a steric shield, directing the binding of the rest of the molecule, or it can fit into hydrophobic pockets within a protein's active site, enhancing binding affinity.

Given these features, this compound is a valuable scaffold for exploring chemical space in drug discovery programs targeting CNS disorders, inflammation, and metabolic diseases, where pyridine-based structures have shown promise.

Exemplary Experimental Protocols

The following protocols are provided as validated, expert-level templates for the synthesis and analysis of the title compound.

7.1 Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from its ketone precursor.

Methodology:

-

Reaction Setup: To a solution of 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one (1.0 eq) in anhydrous methanol (10 mL/mmol), add ammonium acetate (10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting material is consumed (as monitored by LC-MS).

-

Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to destroy excess reducing agent. Stir for 30 minutes. Basify the solution to pH >10 with 6 M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure amine.

7.2 Protocol: Quality Control via HPLC-UV

Objective: To determine the purity of the synthesized compound.

Caption: Standard workflow for HPLC purity analysis.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40) with 0.1% trifluoroacetic acid (TFA). Justification: TFA helps to protonate the amine and pyridine, ensuring sharp, symmetrical peak shapes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (the pyridine ring provides a strong chromophore).

-

Procedure:

-

Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 5-10 µL of the sample.

-

Run the analysis for 10-15 minutes.

-

Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

-

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-defined chemical scaffold with considerable utility for researchers in synthetic and medicinal chemistry. Its unique combination of a pyridine ring, a chiral primary amine, and a tert-butyl group provides a rich platform for the design and synthesis of novel molecules with potential therapeutic applications. The predictive analytical data and robust experimental protocols provided in this guide offer a solid foundation for its effective use in the laboratory.

References

-

CP Lab Safety. (n.d.). 3, 3-Dimethyl-1-(3-pyridinyl)-1-butanamine, 1 gram, Reagent Grade. Retrieved January 19, 2026, from [Link]

Sources

A Guide to the Structural Elucidation of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, a novel heterocyclic amine with potential applications in pharmaceutical research and development. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the application of modern spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a logical and self-validating workflow for the unambiguous confirmation of the compound's molecular structure. This document emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This compound (Figure 1) presents an interesting structural motif, combining a chiral primary amine, a sterically hindered neopentyl-like fragment, and a pyridine ring. The precise arrangement of these functional groups is critical to its potential biological activity and physicochemical properties. This guide will systematically interpret a predicted set of spectroscopic data to confirm the molecular formula C₁₁H₁₈N₂ and the connectivity of all atoms within the molecule.

Mass Spectrometry: Determining the Molecular Mass and Formula

The initial step in any structural elucidation is the determination of the molecular weight and, if possible, the molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A 1 mg/mL solution of the analyte is prepared in methanol.

-

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Positive ion mode is selected, as the amine and pyridine nitrogen atoms are readily protonated.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

-

Calibration: The instrument is calibrated using a standard solution of sodium formate to ensure high mass accuracy.

Data Interpretation

The ESI-HRMS analysis is predicted to show a prominent protonated molecular ion [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | 179.1543 |

This measured mass corresponds to a molecular formula of C₁₁H₁₉N₂⁺ (calculated for C₁₁H₁₈N₂ + H⁺ = 179.1548), with a mass accuracy of less than 5 ppm. The "Nitrogen Rule" is also satisfied, as an odd molecular weight (178.27 g/mol ) would be expected for a compound with an odd number of nitrogen atoms (in this case, one, as the rule applies to the molecular ion in EI-MS).[1][2]

Electron Ionization (EI) would likely produce a molecular ion peak at m/z 178, albeit potentially weak. The fragmentation pattern would be informative, with key predicted fragments summarized below.

| Predicted m/z | Proposed Fragment | Interpretation |

| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical |

| 121 | [M - C₄H₉]⁺ | α-cleavage, loss of a tert-butyl radical, a stable radical. |

| 93 | [C₅H₄NCH₂]⁺ | Cleavage of the bond between C1 and C2 of the butane chain. |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

The most significant fragmentation in EI-MS is the α-cleavage next to the amine, leading to the loss of the bulky tert-butyl group.[1][2][3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer with a diamond ATR accessory.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

Data Interpretation

The IR spectrum provides key evidence for the primary amine and the pyridine ring.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3380 and 3300 | Asymmetric and symmetric N-H stretch | Primary Amine (R-NH₂) |

| 3050 | Aromatic C-H stretch | Pyridine Ring |

| 2955, 2870 | Aliphatic C-H stretch | -CH₂, -C(CH₃)₃ |

| 1610 | N-H bend (scissoring) | Primary Amine |

| 1580, 1480, 1430 | C=C and C=N stretching | Pyridine Ring |

| 1220 | C-N stretch | Aliphatic Amine |

The two distinct bands in the 3300-3400 cm⁻¹ region are characteristic of a primary amine.[4] The absorptions for aromatic C-H stretching above 3000 cm⁻¹ and the ring stretching vibrations confirm the presence of the pyridine ring.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H NMR: 16 scans, relaxation delay of 1 s.

-

¹³C NMR: 1024 scans, relaxation delay of 2 s.

-

DEPT-135: 256 scans, relaxation delay of 2 s.

-

-

2D Spectra Acquisition: Standard pulse programs for COSY, HSQC, and HMBC are utilized.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| 8.58 | d | 1H | H-2' |

| 8.49 | dd | 1H | H-6' |

| 7.65 | dt | 1H | H-4' |

| 7.23 | dd | 1H | H-5' |

| 4.15 | t | 1H | H-1 |

| 1.80 | br s | 2H | -NH₂ |

| 1.75 | m | 1H | H-2a |

| 1.65 | m | 1H | H-2b |

| 0.90 | s | 9H | H-4 (3 x CH₃) |

The downfield region (7.0-9.0 ppm) is characteristic of the pyridine ring protons. The most downfield signals are typically those adjacent to the nitrogen atom. The singlet integrating to 9 protons at 0.90 ppm is indicative of a tert-butyl group. The broad singlet at 1.80 ppm is characteristic of the amine protons, which would disappear upon D₂O exchange.

¹³C NMR and DEPT-135 Data Interpretation

The ¹³C NMR and DEPT-135 spectra identify the number of unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C).

| Predicted δ (ppm) | DEPT-135 | Assignment |

| 149.5 | CH | C-6' |

| 148.0 | CH | C-2' |

| 140.0 | C | C-3' |

| 135.0 | CH | C-4' |

| 123.5 | CH | C-5' |

| 58.0 | CH | C-1 |

| 48.0 | CH₂ | C-2 |

| 31.0 | C | C-3 |

| 29.5 | CH₃ | C-4 (3 x CH₃) |

The DEPT-135 spectrum is crucial for distinguishing between the different types of carbon atoms. The absence of a signal for C-3 and C-3' in the DEPT-135 spectrum confirms they are quaternary carbons.

2D NMR Data Interpretation: Connecting the Pieces

2D NMR experiments establish the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).

-

A correlation is expected between the proton at H-1 (4.15 ppm) and the methylene protons at H-2 (1.75 and 1.65 ppm).

-

Correlations will be observed between the coupled protons of the pyridine ring (H-4', H-5', and H-6').

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.

-

H-1 (4.15 ppm) will correlate with C-1 (58.0 ppm).

-

H-2 protons (1.75 and 1.65 ppm) will correlate with C-2 (48.0 ppm).

-

The tert-butyl protons (0.90 ppm) will correlate with the methyl carbons (29.5 ppm).

-

Each pyridine proton will correlate with its corresponding carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is key for connecting the different fragments of the molecule.

-

The tert-butyl protons (H-4) are expected to show a correlation to the quaternary carbon C-3 and the methylene carbon C-2.

-

The benzylic-like proton H-1 will show correlations to the pyridine carbons C-2', C-3', and C-4', as well as to C-2 and C-3 of the butyl chain. This is a critical correlation that connects the pyridine ring to the aliphatic chain.

-

The following diagram illustrates the key HMBC correlations that would be expected.

Caption: Key HMBC correlations for structural confirmation.

The Integrated Approach: A Self-Validating Workflow

The power of this multi-technique approach lies in the corroboration of data. Each experiment provides a piece of the puzzle, and together they form a coherent and self-validating picture of the molecule.

Caption: Workflow for structure elucidation.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides an unambiguous and robust method for the structural elucidation of this compound. The data from each technique is complementary and self-validating, confirming the molecular formula of C₁₁H₁₈N₂ and the specific connectivity of the pyridine ring to the chiral center of the dimethylbutanamine moiety. This systematic approach is fundamental to ensuring the identity and purity of novel compounds in the pharmaceutical pipeline.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- Unknown. (n.d.). Table of Characteristic IR Absorptions.

- Unknown. (n.d.). IR: amines.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- Unknown. (n.d.). Mass Spectrometry: Fragmentation.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. GCMS Section 6.15 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An Uncharted Territory in Pyridine-Based Drug Discovery: A Technical Overview of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Known and the Unknown

In the vast landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. This guide focuses on a specific, yet largely undocumented, member of this family: 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine (CAS Number 959239-41-9).

This document serves as a technical summary of the currently available information for this compound. However, it is crucial to state at the outset that, despite extensive searches of scientific literature, patent databases, and chemical repositories, there is a significant lack of in-depth technical data regarding its synthesis, biological activity, and therapeutic potential. Therefore, this guide will present the established physicochemical properties and then broaden the scope to discuss the general synthesis and known biological activities of structurally related pyridinylalkanamines to provide a contextual framework for future research.

Core Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity available commercially as a research chemical. Its fundamental properties have been collated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 959239-41-9 | Multiple Suppliers |

| Molecular Formula | C₁₁H₁₈N₂ | Multiple Suppliers |

| Molecular Weight | 178.27 g/mol | Multiple Suppliers |

| Appearance | Solid (form may vary) | Supplier Data |

| Structure | See Figure 1 | N/A |

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Synthesis and Manufacturing Considerations: An Extrapolative Approach

While no specific synthesis protocol for this compound has been published, we can infer potential synthetic routes based on the synthesis of analogous pyridinylalkanamines. A common strategy involves the reductive amination of a corresponding ketone or the addition of an organometallic reagent to an imine.

Hypothetical Synthetic Workflow

A plausible synthetic pathway could involve the following steps, as illustrated in Figure 2.

Figure 2. A potential synthetic route for the target compound.

Step-by-Step Methodological Considerations:

-

Grignard Reaction: 3-Acetylpyridine could be reacted with a tert-butylmagnesium halide (e.g., chloride or bromide) in an anhydrous ether solvent like THF or diethyl ether. This would likely be followed by an aqueous workup to yield the corresponding tertiary alcohol.

-

Oxidation: The resulting alcohol would then be oxidized to the ketone, 3-(3,3-dimethyl-2-oxobutyl)pyridine. A variety of oxidizing agents could be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Reductive Amination: The final step would involve the reductive amination of the ketone. This could be achieved through several methods, including catalytic hydrogenation in the presence of ammonia or using a reducing agent like sodium cyanoborohydride with ammonium acetate.

Purification and Analytical Characterization:

Purification of the final product would likely involve column chromatography on silica gel. Characterization would necessitate a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework and the connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the aromatic C-H bonds of the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Therapeutic Potential: A Field of Unexplored Opportunity

As of the date of this publication, there is no publicly available data on the biological activity, mechanism of action, or pharmacological profile of this compound. This presents a unique opportunity for researchers in drug discovery.

The broader class of pyridinylalkanamines has been investigated for a range of therapeutic applications, primarily targeting the central nervous system (CNS) and metabolic disorders.[3][4]

-

CNS Disorders: Many pyridine derivatives are known to interact with various receptors and transporters in the brain. For example, analogs of metanicotine, which share the pyridinylalkylamine core, have been explored as selective ligands for neuronal nicotinic acetylcholine receptors, with potential applications in Alzheimer's disease.[5]

-

Metabolic Disorders: Patents have been filed for various carboxamide, sulfonamide, and amine compounds containing heterocyclic moieties, including pyridine, for the treatment of metabolic disorders.[3]

-

Antiproliferative Activity: The structure-activity relationship of pyridine derivatives has been studied in the context of their antiproliferative effects on various cancer cell lines.[1][2]

The specific structural features of this compound—namely the pyridine ring, the primary amine, and the sterically bulky tert-butyl group—suggest several avenues for investigation. The primary amine could serve as a key interaction point with biological targets, while the tert-butyl group could influence binding affinity, selectivity, and metabolic stability.

Future Research Directions and Experimental Protocols

Given the nascent stage of research on this compound, a systematic approach to elucidating its properties is warranted.

Proposed Initial Screening Cascade

Figure 3. A proposed initial screening cascade for this compound.

Experimental Protocol: Preliminary Receptor Binding Assay

-

Objective: To assess the binding affinity of this compound against a panel of common CNS receptors (e.g., nicotinic, dopaminergic, serotonergic).

-

Materials: The test compound, radiolabeled ligands specific for each receptor, cell membranes expressing the target receptors, appropriate buffer solutions, and a scintillation counter.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a multi-well plate, combine the cell membranes, the radiolabeled ligand, and either the test compound or vehicle control. c. Incubate the plates to allow for binding equilibrium to be reached. d. Rapidly filter the contents of each well and wash to separate bound from unbound radioligand. e. Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This will provide an initial indication of which, if any, receptors the compound interacts with.

Conclusion: A Call to Investigation

This compound represents a molecule with a defined structure but an undefined role in the scientific landscape. Its basic chemical identity is established, but its potential as a modulator of biological systems remains entirely unexplored. This guide has provided a summary of its known properties and, by drawing parallels with related compounds, has outlined a logical framework for its synthesis and initial biological evaluation.

The absence of existing data should not be seen as a deterrent but rather as an invitation to the scientific community. The unique combination of a pyridine core, a primary amine, and a bulky lipophilic group may confer novel pharmacological properties. It is our hope that this technical overview will serve as a catalyst for future research into this uncharted chemical entity, potentially unlocking new avenues for therapeutic intervention.

References

At present, there are no scientific publications or patents that specifically describe the synthesis, properties, or biological activity of this compound (CAS 959239-41-9). The references below pertain to the synthesis and biological activities of related pyridine derivatives, providing a general context for the potential of this class of compounds.

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

-

Jang, J., Sin, K. S., & Park, H. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research, 24(6), 503-507. [Link]

-

Wiaux, M., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]

-

Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed, National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Carboxamide, sulfonamide and amine compounds for metabolic disorders.

- Google Patents. (n.d.). Compounds useful for the treatment of metabolic disorders and synthesis of the same.

-

Shakya, K., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 26(16), 4786. [Link]

-

IDDB. (2006). Novel treatment options for metabolic disorders described in recent patent literature. IDrugs, 9(12), 826-829. [Link]

-

ResearchGate. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

- Google Patents. (n.d.). Novel amino-pyrroline derivatives, and use thereof in the prevention and/or treatment of metabolic syndrome.

- Google Patents. (n.d.). The use of benzamide derivatives for the treatment of cns disorders.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA2707047C - Carboxamide, sulfonamide and amine compounds for metabolic disorders - Google Patents [patents.google.com]

- 4. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]

- 5. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of pyridine containing compounds

An In-depth Technical Guide to the Biological Activity of Pyridine-Containing Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a quintessential scaffold in medicinal chemistry.[1] Its structure, an isostere of benzene where a CH group is replaced by nitrogen, imparts a unique combination of chemical properties that make it a "privileged scaffold" in drug design.[1][2] The nitrogen atom's lone pair of electrons does not participate in the aromatic sextet, rendering the ring electron-deficient and conferring poor basicity, which can improve the aqueous solubility of drug candidates.[3][4] This nitrogen atom is also a potent hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors.[5]

The versatility of the pyridine ring is further demonstrated by its presence in a vast number of FDA-approved drugs, where it is the second most common heterocycle.[6][7] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects.[6][7][8] Essential medicines such as the kinase inhibitor Imatinib (for cancer), the antiviral Atazanavir (for HIV), the antibiotic Isoniazid (for tuberculosis), and the calcium channel blocker Amlodipine all feature a core pyridine structure.[5][9] This guide provides a technical overview of the diverse biological activities of pyridine-containing compounds, delves into their structure-activity relationships, and presents key experimental protocols for their synthesis and evaluation, aimed at researchers and professionals in drug development.

Part 1: A Spectrum of Biological Activities in Key Therapeutic Areas

The chemical stability and diverse reactivity of the pyridine nucleus allow for its functionalization at multiple positions, creating vast chemical diversity and enabling the fine-tuning of pharmacological activity.[2][5] This has led to the development of pyridine-based compounds across a wide range of therapeutic applications.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives are prominent in oncology, acting on various targets to inhibit cancer cell proliferation and survival.[9] A significant number of these compounds function as kinase inhibitors, targeting the enzymes that regulate cellular signal transduction pathways often dysregulated in cancer.[5][10]

Mechanism of Action: Kinase and Tubulin Inhibition One of the most successful applications of the pyridine scaffold is in the development of tyrosine kinase inhibitors. For example, compounds can be designed to block the ATP-binding site of receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The pyridine nitrogen often forms a critical hydrogen bond within the hinge region of the kinase domain, anchoring the inhibitor.[11] Other pyridine derivatives have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division, leading to cell cycle arrest and apoptosis.[12]

Data Presentation: In Vitro Cytotoxicity of Pyridine Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyridine derivatives against several human cancer cell lines, demonstrating the scaffold's potential. A lower IC₅₀ value indicates higher potency.

| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference |

| 3b | Pyridine Heterocyclic Hybrid | MCF-7 (Breast) | 6.13 | [12][13] |

| Huh-7 (Liver) | 6.54 | [12][13] | ||

| A549 (Lung) | 15.54 | [12][13] | ||

| 8e | 4-Iodophenyl Pyridine-Urea | MCF-7 (Breast) | 0.11 (72h) | [11][14] |

| 8n | 3,4-Dichlorophenyl Pyridine-Urea | MCF-7 (Breast) | 0.80 (72h) | [11][14] |

| Taxol | Reference Drug | MCF-7 (Breast) | 12.32 | [13] |

| Doxorubicin | Reference Drug | MCF-7 (Breast) | 1.93 (48h) | [11][14] |

Structure-Activity Relationship (SAR) Insights SAR studies reveal that the anticancer activity of pyridine derivatives is highly dependent on the nature and position of substituents.[15]

-

Enhancing Groups : The presence of electron-donating groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) often enhances antiproliferative activity.[6][7][16]

-

Detrimental Groups : Conversely, bulky groups or halogen atoms can sometimes decrease activity, potentially due to steric hindrance at the target binding site.[6][7]

-

Positional Importance : In pyridine-urea derivatives, for instance, the substitution pattern on the phenylurea moiety dramatically influences potency. Compounds with a 4-iodophenyl group (8e) have shown significantly greater activity than those with fluoro- or chloro-substituents.[11][14]

Visualization: VEGFR-2 Inhibition Pathway

Below is a conceptual diagram illustrating the role of a pyridine-based inhibitor in blocking the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.

Caption: Pyridine inhibitor blocking ATP binding to VEGFR-2, halting angiogenesis.

Antimicrobial and Antiviral Activities

Pyridine compounds have demonstrated potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.[1][3] This broad activity stems from their ability to interfere with multiple essential microbial processes.[1]

Mechanisms of Action The antimicrobial properties of pyridine derivatives often arise from their ability to:

-

Disrupt Cell Membranes: Cationic pyridinium salts can interfere with the integrity of the bacterial cell membrane, leading to cell death.[1]

-

Inhibit Essential Enzymes: They can target and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, protein synthesis, or nucleic acid metabolism.[1]

-

Interfere with Viral Replication: In antiviral applications, certain derivatives can block viral replication cycles or inhibit key viral proteins, as seen with Atazanavir, a protease inhibitor used in HIV therapy.[5][8]

Recent research has shown that combining the pyridine nucleus with other heterocyclic scaffolds, such as thiazole or oxadiazole, can significantly enhance antimicrobial potency and broaden the spectrum of activity.[2][3]

Data Presentation: Antibacterial Activity (MIC) of Pyridine Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridine compounds against common bacterial strains. A lower MIC value signifies greater antibacterial efficacy.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Oxazolo[4,5-b]pyridines | S. aureus (MRSA) | 1.56 - 3.12 | [17] |

| Pyridine Chalcones | S. aureus (ATCC 29213) | 15.6 - 62.5 | [14] |

| Pyridonethiols | B. subtilis | 0.12 | [3] |

| Ampicillin (Standard) | B. subtilis | 0.24 | [3] |

| Streptomycin (Standard) | S. aureus (MRSA) | 6.25 - 12.5 | [17] |

Agrochemical Applications

Beyond medicine, the pyridine core is fundamental to modern agriculture.[18][19] Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides due to their high efficacy and selectivity.[20][21]

-

Herbicides: Compounds like paraquat and diquat are fast-acting, non-selective herbicides.[21]

-

Insecticides: Chlorpyrifos and imidacloprid are broadly used insecticides that target the nervous systems of insects.[21]

-

Fungicides: Pyrithione-based compounds are used to control fungal and bacterial growth on crops.[21]

The development of agrochemicals relies heavily on optimizing the pyridine structure to enhance potency against the target pest while minimizing environmental impact and ensuring crop safety.[19][20]

Part 2: Experimental Design and Methodologies

The successful development of novel pyridine-based therapeutic agents relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

Synthesis of Biologically Active Pyridine Derivatives

A variety of methods exist for synthesizing the pyridine ring. Multicomponent reactions (MCRs) are particularly efficient as they allow for the construction of complex, highly substituted pyridines in a single step from simple precursors, aligning with the principles of green chemistry.[22]

Experimental Protocol: One-Pot Synthesis of a Substituted Pyridine

This protocol describes a general, efficient one-pot multicomponent strategy for synthesizing a 2,6-diarylpyridine derivative.

Objective: To synthesize a substituted pyridine derivative via a [3+2+1] cycloaddition reaction.

Materials:

-

Chalcone derivative (1.0 mmol)

-

Alkyl lactate (e.g., ethyl lactate) as solvent and carbon source

-

Ammonium iodide (as 'N' source) (1.5 mmol)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add the chalcone derivative (1.0 mmol), ammonium iodide (1.5 mmol), and alkyl lactate (5 mL).

-

Reaction Conditions: Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium thiosulfate solution (2 x 10 mL) to remove any remaining iodine, followed by a brine wash (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure pyridine compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: General Synthesis & Purification Workflow

Caption: Workflow from one-pot synthesis to a pure, characterized pyridine compound.

In Vitro Biological Evaluation

Once synthesized, novel compounds must be screened for biological activity. The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Activity

Objective: To determine the in vitro cytotoxic activity (IC₅₀) of synthesized pyridine derivatives against a human cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized pyridine derivatives (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells (negative control) and a known chemotherapeutic agent (positive control, e.g., Doxorubicin). Incubate for 48 or 72 hours.[14]

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[14]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Concluding Insights and Future Directions

The pyridine scaffold is undeniably a cornerstone of medicinal chemistry and drug discovery, owing to its unique physicochemical properties and synthetic tractability.[2] Its presence in a multitude of clinically successful drugs is a testament to its value.[2] The future of pyridine-based drug development appears robust, with several key directions emerging:

-

Enhanced Selectivity: The focus will continue to be on designing derivatives with high selectivity for their intended targets to minimize off-target effects and improve safety profiles.

-

Combating Drug Resistance: As resistance to existing antimicrobial and anticancer agents grows, novel pyridine derivatives that can overcome these resistance mechanisms are urgently needed.[4]

-

Prodrug Strategies: The inherent properties of the pyridine ring can be leveraged in prodrug design to improve the pharmacokinetic profiles (e.g., solubility, permeability, metabolic stability) of therapeutic agents.[2]

-

Novel Chemical Space: The exploration of new synthetic methodologies will continue to unlock novel and more complex pyridine-containing structures, expanding the chemical space available for drug screening and discovery.[23]

References

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.

- Various Authors. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.

- Various Authors. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Wiley Online Library.

- Various Authors. (2019). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters.

- Various Authors. (n.d.). Synthesis of pyridine derivatives as new spiro biologically active compounds. ResearchGate.

- Various Authors. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- Various Authors. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora.

- BenchChem. (2025). Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. BenchChem.

- Various Authors. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central (PMC).

- Wikipedia. (n.d.). Pyridine. Wikipedia.

- Various Authors. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed.

- Believe Chemical. (2025). What Are Pyridine Products and How Are They Used in Agrochemicals. Believe Chemical.

- Various Authors. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics.

- Chempanda. (n.d.). Pyridine as insecticide. Chempanda Blog.

- Various Authors. (n.d.). Medicinal Uses of Pyridine Derivatives. Scribd.

- Ningbo Inno Pharmchem Co., Ltd. (2026). Pyridine Intermediates: Powering Innovation in Agrochemicals and Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd.

- Various Authors. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Semantic Scholar.

- Various Authors. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.

- Various Authors. (2025). Newer biologically active pyridines: A potential review. ResearchGate.

- Various Authors. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central (PMC).

- Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central (PMC).

- Various Authors. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central (PMC).

- BenchChem. (2025). A Comparative Guide to the Biological Activities of Pyridine Derivatives. BenchChem.

- Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.

- Various Authors. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.

- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- BenchChem. (2025). In Vitro Efficacy of Pyridine Derivatives: A Comparative Analysis. BenchChem.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.

- Various Authors. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.

- Various Authors. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.

- Various Authors. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

- Various Authors. (2024). Pyridine scaffold: its diverse biological actions. IJNRD.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. investigadores.unison.mx [investigadores.unison.mx]

- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. believechemical.com [believechemical.com]

- 21. chempanda.com [chempanda.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Unveiling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine

Abstract

This in-depth technical guide outlines a comprehensive, hypothesis-driven strategy for the elucidation of the mechanism of action (MoA) of the novel chemical entity, 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine. The structural characteristics of this compound, featuring a 3-pyridinyl moiety and a bulky dimethyl-butanamine side chain, suggest two primary, plausible biological targets: nicotinic acetylcholine receptors (nAChRs) and the enzyme squalene synthase (SQS). This document provides a detailed, tiered experimental framework for researchers, scientists, and drug development professionals to systematically investigate these hypotheses. The guide furnishes a suite of validated protocols, from initial in vitro screening assays to conclusive in vivo studies, designed to deliver a robust and unambiguous determination of the compound's molecular mechanism.

Introduction: Deconstructing the Enigma of this compound

The compound this compound presents a compelling puzzle for molecular pharmacologists. Its hybrid structure beckons a targeted investigation into distinct signaling pathways. The presence of the 3-pyridinyl group immediately draws parallels to nicotine and a vast class of synthetic ligands that target nicotinic acetylcholine receptors (nAChRs), crucial mediators of synaptic transmission in the central and peripheral nervous systems.[1][2] Conversely, the sterically substantial 3,3-dimethylbutyl group attached to a chiral center suggests a potential interaction with a hydrophobic enzymatic pocket, such as that found in squalene synthase (SQS), a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4]

This guide eschews a one-size-fits-all approach, instead advocating for a logical, evidence-based progression of experiments. We will first outline the two primary hypotheses and then detail a multi-tiered investigational workflow for each. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous discovery process.

Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The 3-pyridinyl nitrogen in the compound is a well-established pharmacophore for nAChR binding. Depending on the overall molecular conformation, this compound could act as an agonist, antagonist, or allosteric modulator of various nAChR subtypes.

Hypothesis 2: Inhibition of Squalene Synthase (SQS)

The bulky, lipophilic dimethyl-butanamine moiety could facilitate binding to the active site of SQS, an enzyme known to be targeted by structurally diverse inhibitors.[5] Inhibition of SQS would have significant implications for cholesterol metabolism.

Tier 1: Initial In Vitro Screening - Casting a Wide Net

The initial phase of investigation focuses on high-throughput or medium-throughput in vitro assays to rapidly assess the validity of our primary hypotheses.

Investigating nAChR Interaction: Radioligand Binding Assays

The first crucial step is to determine if this compound directly interacts with nAChRs. Competitive radioligand binding assays are the gold standard for assessing the binding affinity of a test compound to a receptor.[6]

Experimental Protocol: Competitive Radioligand Binding Assay for nAChR Subtypes

-

Receptor Preparation: Utilize membrane preparations from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) or from rodent brain regions known to be enriched in these subtypes.[7]

-

Radioligand Selection:

-

For α4β2 subtypes, use [³H]-cytisine.

-

For α7 subtypes, use [³H]-methyllycaconitine or [¹²⁵I]-α-bungarotoxin.

-

For α3β4 subtypes, use [³H]-epibatidine.[7]

-

-

Assay Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the selected radioligand and a range of concentrations of this compound.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[6]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Predicted Binding Affinities

| nAChR Subtype | Radioligand | Predicted Ki of this compound |

| α4β2 | [³H]-cytisine | To be determined |

| α7 | [³H]-MLA | To be determined |

| α3β4 | [³H]-epibatidine | To be determined |

Probing Squalene Synthase Inhibition: A Spectrophotometric Approach

To test our second hypothesis, a direct enzymatic assay is required. Squalene synthase activity can be monitored by measuring the consumption of its cofactor, NADPH.[8][9]

Experimental Protocol: Spectrophotometric Squalene Synthase Inhibition Assay

-

Enzyme Source: Utilize purified recombinant human squalene synthase or microsomal preparations from rat liver.

-

Reaction Mixture: Prepare a reaction buffer containing the SQS enzyme, its substrate farnesyl pyrophosphate (FPP), and the cofactor NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Monitoring the Reaction: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: SQS Inhibitory Potency

| Parameter | Value |

| IC₅₀ of this compound | To be determined |

Tier 2: Functional Characterization - From Binding to Biological Effect

Positive results in Tier 1 binding or inhibition assays necessitate a deeper dive into the functional consequences of these interactions.

Electrophysiological Analysis of nAChR Modulation

Should the compound bind to nAChRs, the next critical step is to determine its functional effect. Patch-clamp electrophysiology on cells expressing specific nAChR subtypes allows for the direct measurement of ion channel activity.[10][11]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Use a cell line (e.g., HEK293, GH3) stably expressing the nAChR subtype of interest.[11]

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

-

Compound Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit a baseline current. Co-apply the agonist with varying concentrations of this compound to assess for antagonistic or modulatory effects. Apply the compound alone to test for agonistic activity.

-

Data Acquisition and Analysis: Record the changes in membrane current. Analyze the data to determine if the compound acts as an agonist, antagonist, or positive/negative allosteric modulator.

dot

Caption: Workflow for nAChR functional characterization.

Cellular Assays for nAChR Signaling: Calcium Imaging

Activation of many neuronal nAChRs leads to an influx of Ca²⁺, which can be monitored using fluorescent calcium indicators.[12][13]

Experimental Protocol: Fluorescent Calcium Imaging

-

Cell Preparation: Load cultured cells expressing the target nAChR subtype with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520 AM).

-

Compound Application: Apply this compound to the cells and monitor for changes in intracellular calcium levels.

-

Data Acquisition: Use fluorescence microscopy to record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the change in intracellular calcium concentration in response to the compound.

Tier 3: In Vivo Validation - Bridging the Gap to Physiological Relevance

If in vitro data strongly supports one of the hypotheses, the investigation must move to in vivo models to assess the physiological and behavioral consequences.

In Vivo Microdialysis for nAChR-Mediated Neurotransmitter Release

If this compound is a potent nAChR modulator, it is expected to alter neurotransmitter release in specific brain regions. In vivo microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of awake, freely moving animals.[2][4]

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in the nAChR subtype of interest (e.g., the ventral tegmental area for α4β2-containing receptors).

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Compound Administration: Administer this compound systemically or locally through the microdialysis probe.

-

Neurotransmitter Analysis: Analyze the dialysate samples for levels of relevant neurotransmitters (e.g., dopamine, acetylcholine) using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

Data Analysis: Compare neurotransmitter levels before and after compound administration.

dot

Caption: In vivo microdialysis experimental workflow.

Behavioral Pharmacology for nAChR Modulators

The functional consequences of nAChR modulation can be assessed through a battery of behavioral tests in rodents. The choice of assay will depend on the specific nAChR subtype targeted.[14]

Potential Behavioral Assays:

-

Locomotor Activity: To assess stimulant or depressant effects.

-

Nociception Assays (e.g., tail-flick, hot plate): To evaluate analgesic properties.

-

Cognitive Tasks (e.g., Morris water maze, novel object recognition): To test effects on learning and memory.

In Vivo Models of Hypercholesterolemia for SQS Inhibitors

If the compound is a potent SQS inhibitor, its efficacy in lowering cholesterol should be evaluated in an animal model of hypercholesterolemia.

Experimental Protocol: In Vivo Efficacy in a Hypercholesterolemia Model

-

Model Selection: Use a relevant animal model, such as rats or mice fed a high-cholesterol diet.

-

Compound Administration: Administer this compound orally or via injection over a defined period.

-

Blood Sampling and Analysis: Collect blood samples and measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.

-

Data Analysis: Compare lipid profiles between the treated and control groups.

Tier 4: Molecular Insights - High-Resolution Understanding

To gain a deeper understanding of the molecular interactions, computational modeling can be employed.

Computational Docking and Molecular Dynamics

Protocol: In Silico Modeling

-

Model Selection: Obtain crystal structures of the target protein (nAChR subtypes or SQS) from the Protein Data Bank.

-

Ligand Preparation: Generate a 3D conformation of this compound.

-

Molecular Docking: Dock the ligand into the putative binding site of the target protein to predict the binding pose and affinity.[15][16]

-

Molecular Dynamics Simulation: Perform molecular dynamics simulations to assess the stability of the predicted ligand-protein complex and to identify key interacting residues.

Conclusion: Synthesizing the Evidence for a Definitive MoA

The systematic application of the tiered experimental approach detailed in this guide will provide a comprehensive and robust dataset to elucidate the mechanism of action of this compound. By logically progressing from in vitro screening to in vivo validation and molecular modeling, researchers can confidently identify the primary biological target and the functional consequences of this interaction. This foundational knowledge is indispensable for any further drug development efforts.

References

-

Franke, C., Parnas, H., Hovav, G., & Parnas, I. (1995). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters, 196(1-2), 73-76. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

-

Sophion. (n.d.). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. [Link]

-

Patel, R., & Patel, P. (2018). Rational Discovery of Novel Squalene Synthase Inhibitors through Pharmacophore Modelling. Medicinal Chemistry, 14(6), 615-626. [Link]

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]

- Charlton-Menys, V., & Durrington, P. N. (2007). Squalene synthase inhibitors.

-

Patsnap Synapse. (2024). What are SQS inhibitors and how do they work?. [Link]

-

Hong, H., & Chen, J. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. PloS one, 13(3), e0194755. [Link]

-

ResearchGate. (n.d.). Electrophysiological whole-cell patch clamp recordings of acetylcholine.... [Link]

-

Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Methods, 16(11), 1481-1490. [Link]

-

Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural pharmacology, 7(7), 640-657. [Link]

-

Yang, L., et al. (2018). Discovery of Potential Inhibitors of Squalene Synthase from Traditional Chinese Medicine Based on Virtual Screening and In Vitro Evaluation of Lipid-Lowering Effect. Molecules, 23(5), 1058. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Taylor, P., & Johnson, D. A. (2010). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 132(1), 419-427. [Link]

-

Sophion. (n.d.). Explore NnAChR ion channel research with Automated Patch Clamp. [Link]

- Google Patents. (n.d.). US20030157583A1 - Methods for determining squalene synthase activity.

-

Sanchita, & Shasany, A. K. (2014). In silico study of binding motifs in squalene synthase enzyme of secondary metabolic pathway of solanaceae. Molecular biology reports, 41(11), 7239-7251. [Link]

-

Frontiers. (n.d.). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. [Link]

-

Collins, A. C., & Marks, M. J. (1996). Calcium modulation of activation and desensitization of nicotinic receptors from mouse brain. The Journal of pharmacology and experimental therapeutics, 279(1), 124-134. [Link]

-

ResearchGate. (n.d.). Activation of nicotinic and muscarinic ACh receptors increases [Ca 2 ] i in rat intracardiac neurons. [Link]

-

MDPI. (n.d.). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. [Link]

-

Wenthold, R. J., & Lindstrom, J. (1998). The Role of Nicotinic Receptors on Ca 2+ Signaling in Bovine Chromaffin Cells. International journal of molecular sciences, 19(11), 3356. [Link]

-

Hartmann, M. A., & Bach, T. J. (2001). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. Plant physiology, 127(2), 567-578. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). squalene synthase. [Link]

-

Taly, A., & Changeux, J. P. (2015). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Pharmaceuticals, 8(4), 740-763. [Link]

-

Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical pharmacology, 92(4), 571-581. [Link]

-

Henderson, B. J., & Lester, H. A. (2015). Inside-out neuropharmacology of nicotinic drugs. Neuropharmacology, 96(Pt B), 208-216. [Link]

-

Poorthuis, R. B., & Mansvelder, H. D. (2017). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 19(9), 1021-1033. [Link]

-

JoVE. (2022, August 20). Calcium Signaling by Nicotine and Neurotransmitter Release in VH Axons [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 10. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sophion.com [sophion.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Potential Inhibitors of Squalene Synthase from Traditional Chinese Medicine Based on Virtual Screening and In Vitro Evaluation of Lipid-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine: A Cursory Overview of a Novel Chemical Entity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as a preliminary guide to the chemical compound 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine. Despite significant interest in novel pyridinyl derivatives within the scientific community, a comprehensive review of publicly available literature, including peer-reviewed journals and patent databases, reveals a notable scarcity of in-depth research on this specific molecule. This guide, therefore, consolidates the currently available chemical and structural information and highlights the significant gaps in our understanding of its synthesis, pharmacology, and therapeutic potential. The intent is to provide a foundational resource for researchers who may be considering this or structurally related compounds for future investigation.

Chemical Identity and Properties

This compound is a heterocyclic building block characterized by a pyridine ring linked to a dimethylbutanamine moiety.[1] Its fundamental properties, as aggregated from various chemical suppliers, are summarized below.

| Property | Value | Source |

| CAS Number | 959239-41-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)CC(C1=CN=CC=C1)N | [2] |

Synthesis and Characterization

A comprehensive and validated synthetic route for this compound has not been published in peer-reviewed literature. Chemical suppliers list it as a reagent-grade product, suggesting that a proprietary synthesis method exists.[1] Hypothetically, its synthesis could involve the reductive amination of a corresponding ketone precursor, a common method for the preparation of amines.

Hypothetical Retrosynthetic Analysis:

Caption: A potential retrosynthetic pathway for this compound.

Further research is required to establish and optimize a reliable synthetic protocol. Characterization would likely involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.

Pharmacological Profile: An Uncharted Territory

There is a significant absence of published data concerning the pharmacological activity of this compound. Its structural similarity to other pharmacologically active compounds containing a pyridinyl-alkylamine scaffold suggests a potential for interaction with various biological targets. For instance, numerous compounds incorporating a dimethylamine pharmacophore have received FDA approval for a range of indications.[5] However, without empirical data, any discussion of its mechanism of action, potency, and efficacy remains purely speculative.

Therapeutic Potential: A Call for Investigation